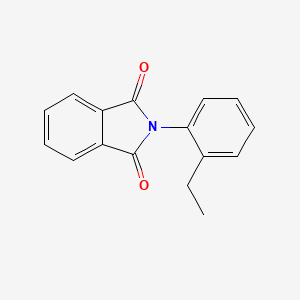

![molecular formula C22H21NO2 B5525473 2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide, also known as MMB-2201, is a synthetic cannabinoid that was first synthesized in 2014. It belongs to the indole-3-carboxamide family of synthetic cannabinoids and is a potent agonist of the CB1 and CB2 receptors. MMB-2201 is a popular research chemical that is used in scientific research to study the effects of synthetic cannabinoids on the human body.

Applications De Recherche Scientifique

Antimicrobial Agents

Oxazolidinones, a class of compounds with antibacterial properties, demonstrate significant in vitro activities against a variety of clinically important human pathogens. Studies on oxazolidinone analogs, such as U-100592 and U-100766, show potent antibacterial activity against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and other significant bacterial strains without rapid resistance development (Zurenko et al., 1996).

Photocatalytic Degradation

Research into the degradation of pharmaceuticals, such as acetaminophen, has led to the development of advanced materials for environmental remediation. Graphene/titanium dioxide nanotube composites have been synthesized to enhance photocatalytic degradation of acetaminophen, demonstrating up to 96% degradation under specific conditions (Tao et al., 2015).

Antifungal Agents

A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as effective antifungal agents against Candida and Aspergillus species. Modifications to the molecular structure improved plasma stability while maintaining antifungal activity, highlighting the potential for developing new antifungal therapies (Bardiot et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)25-15-22(24)23-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPACDVKTYXWYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)

![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,3-benzenediol](/img/structure/B5525420.png)

![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)